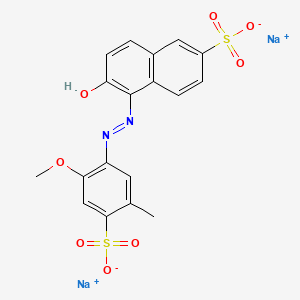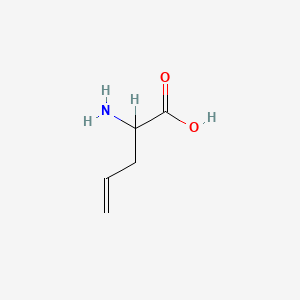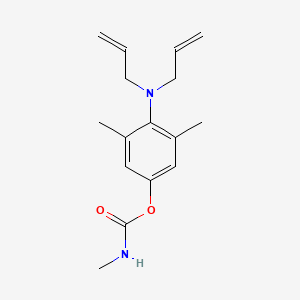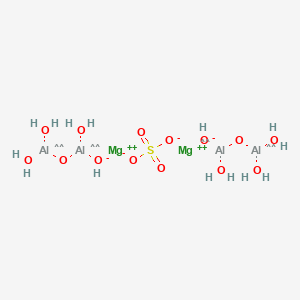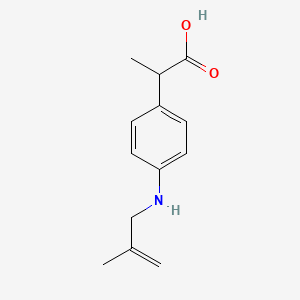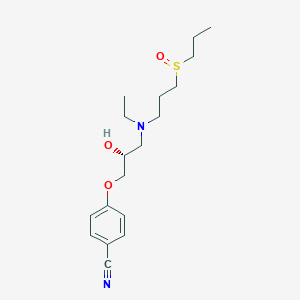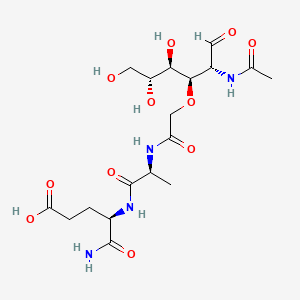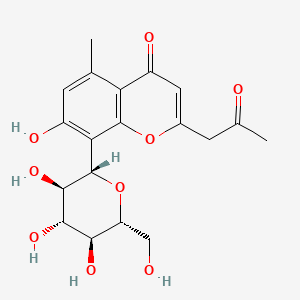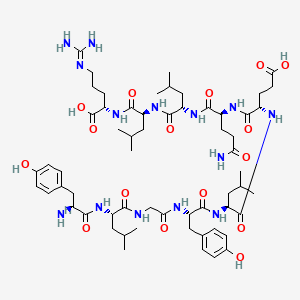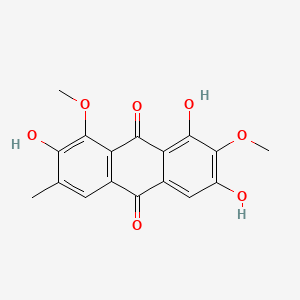
Aurantio-obtusin
Übersicht
Beschreibung
Aurantio-obtusin is an anthraquinone monomer compound primarily extracted from the seeds of Cassia obtusifolia and Cassia tora, which belong to the Leguminosae family . This compound has been widely used in traditional Chinese medicine due to its various pharmacological properties, including laxative, antioxidant, neuroprotective, and anti-bacterial effects . This compound is also known for its ability to lower blood pressure and lipid levels .
Wissenschaftliche Forschungsanwendungen
Medizin: Die Verbindung wird in der traditionellen chinesischen Medizin zur Behandlung von Erkrankungen wie Fettleibigkeit, Diabetes, nichtalkoholischer Fettlebererkrankung und allergischen Reaktionen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege:
AMP-aktivierte Proteinkinase (AMPK)-Signalweg: this compound aktiviert den AMPK-Signalweg, der eine entscheidende Rolle bei der Regulierung des Energiestoffwechsels und der Autophagie spielt.
Entzündungshemmende Wirkungen: this compound hemmt die Produktion von proinflammatorischen Zytokinen wie Tumornekrosefaktor-alpha (TNF-α) und Interleukin-6 (IL-6).
Wirkmechanismus
Target of Action
Aurantio-obtusin primarily targets several key enzymes and receptors involved in metabolic and inflammatory processes. Notably, it interacts with endothelial nitric oxide synthase (eNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines such as TNF-α and IL-6 . These targets play crucial roles in regulating vascular function, inflammation, and metabolic homeostasis.
Mode of Action
this compound exerts its effects by modulating the activity of its primary targets. For instance, it enhances the activity of eNOS, leading to increased production of nitric oxide (NO), which promotes vasodilation and improves blood flow . Additionally, it inhibits the expression of COX-2 and the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation .
Biochemical Pathways
The compound affects several biochemical pathways, including the AMPK/autophagy pathway and the AMPK/TFEB-mediated lipid accumulation inhibition pathway . By activating AMPK, this compound promotes autophagy, a cellular process that removes damaged organelles and proteins, thus maintaining cellular homeostasis. It also inhibits lipid accumulation in the liver, which is beneficial for conditions like non-alcoholic fatty liver disease (NAFLD) .
Pharmacokinetics
this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and effective absorption, distribution, metabolism, and excretion (ADME) profiles . Its lipophilic nature facilitates its absorption through the gastrointestinal tract, and it is metabolized primarily in the liver. The compound is excreted via both renal and biliary routes, ensuring efficient clearance from the body .
Result of Action
At the molecular level, this compound’s action results in increased NO production, reduced inflammation, and improved lipid metabolism . These effects translate to various cellular benefits, such as enhanced vascular function, decreased oxidative stress, and reduced lipid accumulation in hepatocytes . Collectively, these actions contribute to the compound’s therapeutic potential in managing conditions like hypertension, diabetes, and NAFLD .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other compounds, can influence the stability and efficacy of this compound . For instance, its stability may be compromised in highly acidic or alkaline conditions. Additionally, interactions with other medications or dietary components could affect its bioavailability and therapeutic efficacy . Therefore, understanding these factors is crucial for optimizing its clinical use.
Biochemische Analyse
Biochemical Properties
Aurantio-obtusin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to modulate the activity of cyclooxygenase 2 (COX-2), nitric oxide synthase (iNOS), and various pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . These interactions result in the inhibition of inflammatory responses, making this compound a potential therapeutic agent for inflammatory diseases .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In lipopolysaccharide-induced RAW264.7 cells, this compound significantly decreases the production of nitric oxide (NO) and prostaglandin E2 (PGE2), and inhibits the protein expression of COX-2, TNF-α, and IL-6 . Additionally, this compound has been shown to reduce the activation of nuclear factor-κB (NF-κB), a key regulator of inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways and interactions at the molecular level. This compound increases the expression of peroxisome proliferator-activated receptor (PPAR)-α mRNA and decreases the expression of PPAR-γ mRNA in the liver . This modulation of PPARs plays a crucial role in regulating lipid metabolism and inflammation. Furthermore, this compound promotes autophagy and fatty acid oxidation through the activation of AMP-activated protein kinase (AMPK) and transcription factor EB (TFEB) . These molecular interactions contribute to its therapeutic effects in conditions such as non-alcoholic fatty liver disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been shown to significantly decrease the production of pro-inflammatory cytokines and inhibit the activation of NF-κB in lipopolysaccharide-induced RAW264.7 cells . These effects are consistent over time, suggesting that this compound maintains its anti-inflammatory properties in vitro. Additionally, studies have indicated that this compound exhibits stability and retains its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rodent models of dry eye disease, topical administration of this compound significantly increased tear production and reduced ocular surface disruption . At higher doses, this compound induced hepatotoxicity in rats, as evidenced by increased levels of alanine transaminase, aspartate transaminase, and alkaline phosphatase . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to bile acids, fatty acids, amino acids, and energy metabolism . It has been shown to promote autophagy and fatty acid oxidation through the activation of AMPK and TFEB . Additionally, this compound modulates the expression of genes involved in lipid biosynthesis and degradation, contributing to its therapeutic effects in metabolic disorders .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Pharmacokinetic studies have shown that this compound is rapidly distributed in animals, with slow elimination . This distribution pattern suggests that this compound can effectively reach target tissues and exert its biological effects over an extended period.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. Studies have indicated that this compound promotes autophagic flux and influences the degradation of lipid droplets by inducing AMPK phosphorylation . This localization to specific cellular compartments, such as lysosomes, is essential for its role in regulating autophagy and lipid metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Aurantio-obtusin kann durch Extraktion und Reinigung von Cassia-Samen synthetisiert werden. Die Samen werden getrocknet und dann mit Ethylacetat oder Methanol einer Lösemittelextraktion unterzogen . Der Extrakt wird dann mit chromatographischen Techniken gereinigt, um this compound zu isolieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird der Extraktionsprozess mit großtechnischen Lösemittelextraktionsanlagen hochskaliert. Die Samen werden in großen Mengen verarbeitet, und der Extrakt wird mit industriellen Chromatographiesystemen gereinigt. Das Endprodukt wird durch wiederholte Kristallisations- und Trocknungsprozesse in hoher Reinheit gewonnen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Aurantio-obtusin durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden unter kontrollierten Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Anthrachinon-Derivate mit modifizierten pharmakologischen Eigenschaften .
Vergleich Mit ähnlichen Verbindungen
Aurantio-obtusin ähnelt anderen Anthrachinonen wie Chrysophanol, Emodin und Rhein . es ist einzigartig in seinen spezifischen pharmakologischen Eigenschaften und molekularen Zielstrukturen:
Eigenschaften
IUPAC Name |
1,3,7-trihydroxy-2,8-dimethoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-6-4-7-11(17(24-3)12(6)19)14(21)10-8(13(7)20)5-9(18)16(23-2)15(10)22/h4-5,18-19,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXZPKOEJUFJON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218172 | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67979-25-3 | |
| Record name | Aurantioobtusin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67979-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067979253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,3,7-trihydroxy-2,8-dimethoxy-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential health benefits of Aurantioobtusin, and what is its mechanism of action?
A1: Aurantioobtusin has shown promising anti-inflammatory activity in preclinical studies using lipopolysaccharide (LPS)-stimulated murine macrophages (Raw 264.7 cells) []. The compound exhibited a dose-dependent inhibitory effect on nitric oxide (NO) production, a key mediator of inflammation. Further investigation revealed that Aurantioobtusin suppressed the production of inflammatory cytokines, including interleukin-1β (IL-1β) and IL-6, and inhibited the degradation of IκB-α, a protein involved in the activation of the inflammatory transcription factor NF-κB. These findings suggest that Aurantioobtusin's anti-inflammatory effects may be mediated by modulating the NF-κB signaling pathway [].
Q2: How does Aurantioobtusin compare to other similar compounds in terms of its anti-platelet aggregation activity?
A2: Research indicates that Aurantioobtusin, alongside Gluco-obtusifolin and Gluco-chryso-obtusin, contributes to the anti-platelet aggregation properties found in Cassia obtusifolia seeds []. While the exact mechanism for Aurantioobtusin's anti-platelet action hasn't been fully elucidated in the provided research, the study suggests that the presence and position of specific functional groups on the anthraquinone structure play a crucial role in determining their activity [].
Q3: Can Aurantioobtusin be used as a marker for quality control in herbal medicine preparations?
A3: Yes, Aurantioobtusin serves as a quality marker in traditional Chinese medicine formulations like Jiangzhiling tables, which incorporate Cassia seeds [, ]. High-performance liquid chromatography (HPLC) methods have been established to quantify Aurantioobtusin alongside other key compounds in these preparations, ensuring batch-to-batch consistency and quality control [, ]. This standardization is critical for maintaining the efficacy and safety of herbal medicines containing Cassia species.
Q4: What are the limitations of the current research on Aurantioobtusin, and what are potential future research directions?
A4: While the provided studies offer valuable insights into Aurantioobtusin's properties, several research gaps need addressing. For instance, the in vivo efficacy and safety profile of Aurantioobtusin remain largely unexplored. Further investigation using animal models and eventually clinical trials is needed to validate its therapeutic potential and determine appropriate dosages. Additionally, elucidating the detailed molecular mechanisms underlying its observed biological activities, including its interactions with specific molecular targets, will be crucial for future drug development efforts.
Q5: How is Aurantioobtusin extracted and quantified from natural sources?
A5: Aurantioobtusin is typically extracted from Cassia species, particularly the seeds, using solvents like ethanol []. Researchers have successfully employed HPLC techniques to isolate and quantify Aurantioobtusin from complex plant matrices [, , ]. This method provides accurate measurements of Aurantioobtusin content, which is crucial for quality control in herbal medicine production and research purposes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


